molecular formula C9H9FO3S B2723984 5-Fluoro-2-(methylsulphonyl)acetophenone CAS No. 1845690-53-0

5-Fluoro-2-(methylsulphonyl)acetophenone

Cat. No.: B2723984
CAS No.: 1845690-53-0
M. Wt: 216.23
InChI Key: MVUVQLIKWXVFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Fluorinated and Sulfonyl-Containing Acetophenones in Organic Synthesis

The development of fluorinated and sulfonyl-containing acetophenones is rooted in the broader history of organofluorine and organosulfur chemistry. The introduction of fluorine into organic molecules, a process known as fluorination, began to gain significant traction in the mid-20th century. numberanalytics.com Early methods were often harsh and non-selective, but the evolution of new reagents and catalytic methods has enabled the precise installation of fluorine atoms into complex molecules. numberanalytics.com This has been particularly important in the synthesis of pharmaceuticals and agrochemicals, where fluorine can dramatically improve a compound's metabolic stability and bioavailability. numberanalytics.com Acetophenones, with their simple ketone structure, have often served as model substrates for developing and testing new fluorination methodologies. acs.orgresearchgate.net

Concurrently, the chemistry of sulfonyl-containing compounds, particularly aryl sulfones, has a rich history. acs.org The sulfonyl group (R-S(=O)₂-R'), recognized for its strong electron-withdrawing nature and stability, has been integral to organic synthesis for decades. wikipedia.org Its incorporation into acetophenone (B1666503) structures has been explored for various purposes, including modifying the reactivity of the aromatic ring and the acetyl group. Early syntheses often involved the reaction of chlorosulfonic acid with acetophenone or the oxidation of corresponding sulfides. acs.org Over time, more sophisticated methods, such as photocatalytic sulfonylation reactions, have been developed, offering milder and more efficient routes to these compounds. researchgate.net The convergence of these two fields—organofluorine and organosulfur chemistry—has led to the synthesis of molecules like 5-Fluoro-2-(methylsulphonyl)acetophenone, which combine the unique properties of both fluorine and sulfonyl groups.

Significance of Fluoro and Methylsulfonyl Moieties in Modulating Molecular Reactivity and Electronic Properties

The presence of both a fluoro and a methylsulfonyl group on the acetophenone ring has a profound impact on the molecule's reactivity and electronic characteristics.

The Fluoro Group: Fluorine is the most electronegative element, and its incorporation into an aromatic ring exerts a strong electron-withdrawing inductive effect. mdpi.comacs.org This effect can significantly increase the acidity of nearby protons and alter the electron density of the aromatic system, influencing its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. mdpi.com Despite its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), which minimizes steric hindrance, fluorine can influence molecular conformation. acs.orgtandfonline.com For instance, studies on 2'-fluoro-substituted acetophenone derivatives have shown that the fluorine atom can control the conformational preference of the molecule, favoring an s-trans conformation where the carbonyl group is oriented away from the fluorine. acs.orgnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, a highly desirable trait in medicinal chemistry. tandfonline.comacs.org

The Methylsulfonyl Group: The methylsulfonyl (mesyl) group is also a powerful electron-withdrawing group. ontosight.ai It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The sulfonyl group is known for its stability under both acidic and basic conditions. chem-station.com It can act as a protecting group for electron-rich phenols and can reduce the nucleophilicity and basicity of amines by forming stable sulfonamides. chem-station.comwikipedia.org In the context of this compound, the methylsulfonyl group at the ortho position to the acetyl group can influence the reactivity of the ketone's α-protons and the carbonyl carbon itself.

The combination of these two groups creates a unique electronic environment. Both groups pull electron density from the benzene (B151609) ring, making it electron-deficient. This electronic modulation is a key focus of research, as it allows for fine-tuning the chemical properties of the molecule for specific applications, such as in the synthesis of targeted bioactive compounds.

Overview of Current Research Trajectories and Academic Significance of this compound and Analogues

Current research involving this compound and its analogues primarily focuses on their utility as versatile building blocks in organic synthesis. The distinct reactivity conferred by the fluoro and methylsulfonyl groups makes them valuable precursors for constructing more complex heterocyclic systems and pharmacologically active molecules.

For example, fluorinated and sulfonylated aromatic compounds are key components in many modern pharmaceuticals and agrochemicals. researchgate.netmdpi.com Research trajectories often involve using these substituted acetophenones as starting materials in multi-step syntheses. Analogues such as 5'-Fluoro-2'-hydroxyacetophenone are used in the preparation of flavones and chromones, classes of compounds with known biological activities. sigmaaldrich.com Similarly, 2-amino-5-fluoroacetophenone serves as a precursor in various synthetic pathways. google.com

While specific published research focusing solely on this compound is not abundant, its structural motifs are present in molecules of interest. For instance, the related compound 5-fluoro-2-(methylsulfonyl)pyrimidin-4-amine (B8180673) is an intermediate in the synthesis of 5-Fluorocytosine, an important antifungal and anti-HIV agent. vcu.edu This highlights the academic and industrial significance of the core structure. Research into this class of compounds is often driven by the need for novel molecular scaffolds in drug discovery programs. researchgate.net The unique substitution pattern of this compound makes it a candidate for creating libraries of compounds for biological screening.

Interactive Data Table: Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₉H₉FO₃S216.23Contains fluoro, methylsulfonyl, and acetyl groups.
5'-Fluoro-2'-hydroxyacetophenone sigmaaldrich.comC₈H₇FO₂154.14Precursor for flavones and chromones.
5'-Fluoro-2'-methoxyacetophenone sigmaaldrich.comC₉H₉FO₂168.16Methoxy analogue used in synthesis.
2-Amino-5-fluoroacetophenone google.comC₈H₈FNO153.15Amino-substituted building block.

Scope and Objectives of Academic Inquiry into this compound

The primary scope of academic inquiry into this compound is centered on its application as a synthetic intermediate. The objectives of this research can be summarized as follows:

Exploration of Novel Synthetic Methodologies: Researchers are interested in developing efficient and scalable methods for the synthesis of this compound itself and using it to access other complex molecules. This includes exploring new catalytic systems and reaction conditions.

Synthesis of Bioactive Molecules: A major objective is to utilize this compound as a starting material for the synthesis of novel candidates for pharmaceuticals and agrochemicals. The fluoro and methylsulfonyl groups are known to enhance biological activity and improve pharmacokinetic properties, making this an attractive scaffold for drug design. tandfonline.com

Investigation of Reaction Mechanisms: Academic inquiry often involves studying the mechanisms of reactions involving this compound. Understanding how the fluoro and methylsulfonyl groups influence reaction pathways allows chemists to predict and control the outcomes of synthetic transformations.

Probing Structure-Activity Relationships (SAR): By incorporating the this compound moiety into various larger molecules, researchers can study how this specific substitution pattern affects biological activity. This is a fundamental aspect of medicinal chemistry and materials science.

In essence, while this compound may not typically be the final target molecule, its role as a versatile and electronically tuned building block defines its importance and the objectives of its study within the scientific community.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific databases and literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound are not publicly available. Efforts to locate specific experimental data for its Nuclear Magnetic Resonance (NMR) spectra, including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR, as well as advanced 2D NMR techniques, were unsuccessful. Similarly, information regarding its mass spectrometry (MS) analysis, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation pathways, could not be retrieved.

The inquiry sought to build a detailed profile of the compound's chemical structure through the interpretation of its spectroscopic signatures. This would typically involve:

¹H NMR Spectral Analysis: Assigning proton signals to specific locations within the molecule to understand its electronic environment and neighboring atoms.

¹³C NMR Spectral Analysis: Interpreting chemical shifts to identify the different carbon environments, including those in the aromatic ring, the acetyl group, and the methylsulfonyl group.

¹⁹F NMR Spectroscopy: Analyzing the fluorine signal to gain insights into the electronic effects of the surrounding functional groups.

Mass Spectrometry: Determining the compound's molecular formula and studying its fragmentation patterns to understand how the molecule breaks apart under specific conditions.

High-Resolution Mass Spectrometry (HRMS): Obtaining the precise molecular weight to confirm the elemental composition.

The absence of this specific data in the public domain prevents a thorough and accurate scientific discussion as outlined in the requested article structure. While spectroscopic data for related compounds, such as other isomers of fluoro-methylsulphonyl-acetophenone or similar acetophenone derivatives, are available, this information cannot be reliably extrapolated to the specific 5-fluoro-2-(methylsulphonyl) isomer.

Therefore, the generation of a scientifically rigorous article focusing solely on the spectroscopic and structural elucidation of this compound is not possible at this time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUVQLIKWXVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Techniques for 5 Fluoro 2 Methylsulphonyl Acetophenone

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion of 5-Fluoro-2-(methylsulphonyl)acetophenone would be subjected to collision-induced dissociation (CID). The fragmentation pathways are expected to be dominated by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

Key predicted fragmentation pathways include:

α-Cleavage of the acetyl group: A primary fragmentation would be the loss of the methyl radical (•CH₃) to form a stable acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO).

Cleavage of the sulfonyl group: The C-S bond is susceptible to cleavage, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or sulfur dioxide (SO₂). A rearrangement process may precede the loss of SO₂, a known fragmentation pathway for aromatic sulfonamides. nih.gov

Cleavage adjacent to the aromatic ring: Scission of the bond between the acetyl group and the phenyl ring can lead to the formation of a fluorinated methylsulfonyl benzene (B151609) cation.

Rearrangement reactions: Intramolecular rearrangements, potentially involving the fluorine atom, could lead to unique fragment ions that provide further structural information.

A summary of the predicted significant fragment ions in the MS/MS spectrum of this compound is presented in the interactive table below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Predicted Fragment Structure
216201•CH₃[M - CH₃]⁺
216173CO + •CH₃[M - CO - CH₃]⁺
216137•SO₂CH₃[M - SO₂CH₃]⁺
216152SO₂[M - SO₂]⁺ (following rearrangement)
201173CO[M - CH₃ - CO]⁺

This table represents predicted data based on general fragmentation patterns of related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and elucidation of molecular structure. While specific experimental spectra for this compound are not available, the expected characteristic vibrational frequencies can be predicted based on data from substituted acetophenones and related compounds. cdnsciencepub.comresearchgate.netnih.gov

The key functional groups in this compound—the carbonyl group (C=O) of the acetophenone (B1666503) moiety, the sulfonyl group (SO₂), and the carbon-fluorine (C-F) bond—will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Carbonyl (C=O) Stretching: The C=O stretching vibration of the ketone is expected to be a strong band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. cdnsciencepub.com The exact position will be influenced by the electronic effects of the fluorine and methylsulfonyl substituents on the aromatic ring.

Sulfonyl (SO₂) Stretching: The sulfonyl group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas(SO₂)) and a symmetric stretch (νs(SO₂)). These are typically observed in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively, and are generally strong in the IR spectrum.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

Methyl Group Vibrations: The methyl groups of the acetyl and sulfonyl moieties will have characteristic symmetric and asymmetric stretching and bending vibrations.

An interactive table summarizing the predicted key vibrational frequencies for this compound is provided below.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O (Ketone)Stretching1680 - 1700StrongMedium
SO₂ (Sulfonyl)Asymmetric Stretching1300 - 1350StrongMedium
SO₂ (Sulfonyl)Symmetric Stretching1120 - 1160StrongStrong
C-F (Aromatic)Stretching1200 - 1300StrongWeak
C=C (Aromatic)Stretching1450 - 1600Medium-StrongStrong
C-H (Aromatic)Stretching3000 - 3100MediumMedium
CH₃Asymmetric Stretching~2960MediumMedium
CH₃Symmetric Stretching~2870MediumMedium
CH₃Bending1350 - 1470MediumMedium

This table represents predicted data based on characteristic vibrational frequencies of related functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as that of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, provides insight into the likely solid-state features of the target molecule. researchgate.net

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Key interactions would likely include:

C-H···F Hydrogen Bonds: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, forming C-H···F interactions with adjacent molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing fluorine and methylsulfonyl groups will influence the nature of these interactions.

Halogen···Oxygen Interactions: It is also possible that the fluorine atom could participate in halogen bonding with the oxygen atoms of the sulfonyl or carbonyl groups.

An illustrative example of crystallographic data for a related compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, is presented in the interactive table below. researchgate.net This data provides a reference for the types of parameters that would be determined for this compound.

Crystal Data 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran
Crystal systemTriclinic
Space groupP-1
a (Å)7.9626 (1)
b (Å)8.3518 (1)
c (Å)10.7127 (2)
α (°)92.758 (1)
β (°)95.509 (1)
γ (°)112.373 (1)
Volume (ų)652.97 (2)
Z2

This table presents experimental data for a related compound to illustrate the type of information obtained from X-ray crystallography. researchgate.net

The conformation of this compound in the solid state would be determined by the interplay of intramolecular and intermolecular forces. A key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the acetyl group. Studies on substituted acetophenones have shown that the acetyl group is often nearly coplanar with the aromatic ring to maximize resonance stabilization. nih.govacs.org However, steric hindrance from the ortho-methylsulfonyl group could lead to a non-planar arrangement.

For 2'-fluoro-substituted acetophenone derivatives, it has been shown that they exclusively form s-trans conformers in solution, where the C-F bond is anti-periplanar to the carbonyl group, to minimize repulsive dipole-dipole interactions. nih.govacs.org This preference is also likely to be observed in the solid state. The orientation of the methylsulfonyl group relative to the aromatic ring will also be a critical conformational parameter, influenced by the packing forces within the crystal.

Reactivity and Mechanistic Studies of 5 Fluoro 2 Methylsulphonyl Acetophenone

Reactivity of the Acetophenone (B1666503) Carbonyl Moiety

The carbonyl group of the acetophenone is a primary site of reactivity, susceptible to attack by nucleophiles and capable of participating in condensation reactions. The presence of the adjacent methylsulfonyl group significantly influences the reactivity of the alpha-protons, facilitating enolate formation.

The carbonyl carbon of 5-Fluoro-2-(methylsulphonyl)acetophenone is electrophilic and can undergo nucleophilic addition. However, a more synthetically valuable set of reactions involves the initial deprotonation of the alpha-methyl group, followed by condensation with an electrophile.

One of the most common condensation reactions for acetophenones is the Claisen-Schmidt condensation , which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). wikipedia.orgnumberanalytics.comtaylorandfrancis.com For this compound, this reaction would proceed through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the corresponding chalcone. numberanalytics.com

The Mannich reaction is another important condensation reaction for enolizable ketones. wikipedia.orglibretexts.orgchemtube3d.comyoutube.com This three-component reaction involves the aminoalkylation of the acidic alpha-proton of the acetophenone with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orglibretexts.org The reaction first forms an iminium ion from the amine and formaldehyde, which then acts as the electrophile for the enol form of the acetophenone. wikipedia.orglibretexts.org The product is a β-amino-carbonyl compound, known as a Mannich base.

The Wittig reaction provides a method to convert the carbonyl group into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. The specific alkene geometry (E or Z) depends on the nature of the ylide and the reaction conditions.

The protons on the methyl group adjacent to the carbonyl (the alpha-protons) in acetophenone are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.inlibretexts.orgucalgary.ca In this compound, the acidity of these alpha-protons is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the adjacent methylsulfonyl group. pharmaxchange.info

The presence of multiple electron-withdrawing groups drastically lowers the pKa of the alpha-protons, making enolate formation more favorable, even with weaker bases. pharmaxchange.infoucalgary.ca The resulting enolate is stabilized by delocalization of the negative charge onto the oxygen of the carbonyl group and the sulfonyl group. This increased acidity and ease of enolate formation make this compound a versatile substrate for reactions such as alkylations and further condensation reactions. lumenlearning.comlibretexts.orgnih.gov

Approximate pKa Values of Alpha-Protons in Various Carbonyl Compounds
Compound TypeExampleApproximate pKa
AlkaneEthane~50
KetoneAcetone~20
AldehydeAcetaldehyde~17
EsterEthyl acetate~25
β-DiketoneAcetylacetone~9
α-Sulfonyl KetonePhenylsulfonylacetone~12-14 (estimated)

Once formed, the enolate of this compound can act as a potent nucleophile in alkylation reactions . lumenlearning.comlibretexts.orgnih.gov These reactions proceed via an SN2 mechanism, where the enolate attacks an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position. lumenlearning.comlibretexts.org

Influence of Fluoro and Methylsulfonyl Substituents on Aromatic Reactivity

The fluoro and methylsulfonyl groups, along with the acetyl group, exert a strong influence on the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The substituents on this compound are the 5-fluoro, 2-methylsulfonyl, and 1-acetyl groups.

Fluoro group: Halogens are generally deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Methylsulfonyl group (-SO₂CH₃): This is a strongly deactivating group due to the powerful electron-withdrawing inductive and resonance effects of the sulfonyl moiety. It is a meta- director.

Acetyl group (-COCH₃): This is also a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Given the substitution pattern of the parent molecule, the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the existing substituents can be summarized as follows:

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Effect
-COCH₃1Deactivating (-I, -M)meta (to C3, C5)
-SO₂CH₃2Strongly Deactivating (-I, -M)meta (to C4, C6)
-F5Deactivating (-I, +M)ortho, para (to C4, C6)

Considering these combined effects, the aromatic ring is significantly deactivated towards electrophilic attack. However, if a reaction were to occur, the most likely positions for substitution would be C4 and C6, as these positions are activated by the para- and ortho-directing fluoro group, respectively, and are also meta to the deactivating methylsulfonyl group. The C3 position is meta to the acetyl group but ortho to the strongly deactivating methylsulfonyl group, making it a less favorable site.

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group.

In this compound, the fluorine atom is a potential leaving group. The aromatic ring is heavily activated towards nucleophilic attack by the presence of two powerful electron-withdrawing groups: the acetyl group (para to the fluorine) and the methylsulfonyl group (ortho to the fluorine). These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. This makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles, such as alkoxides, amines, and thiolates.

Mechanisms of Key Transformations Involving the Alpha-Methylsulfonyl Group

The alpha-methylsulfonyl group is not merely a spectator that influences the acidity of the alpha-protons; it can also participate directly in reactions. One of the notable transformations of α-sulfonyl ketones is their behavior under basic conditions.

Upon treatment with a base, such as triethylamine, α-sulfonyl ketones can undergo elimination to form a highly reactive intermediate known as a sulfene (B1252967) (CH₂=SO₂). This is analogous to the formation of ketenes from acyl chlorides. The sulfene can then be trapped by various nucleophiles present in the reaction mixture.

Another important aspect of the methylsulfonyl group is its potential to act as a leaving group in certain transformations. While the C-S bond is generally strong, under specific reductive or rearrangement conditions, the methylsulfonyl group can be cleaved. For instance, in some synthetic sequences, the sulfonyl group is introduced to activate a position for C-C bond formation (via enolate chemistry) and is subsequently removed. Reductive desulfonylation can be achieved using reagents like sodium amalgam or samarium iodide.

The presence of the alpha-methylsulfonyl group also imparts thermal stability to the molecule. However, under forcing conditions or in the presence of specific reagents, fragmentation pathways involving the C-S bond can be initiated. The exact mechanism would be highly dependent on the reaction conditions and the other reagents present.

Radical and Ionic Pathways in Derivative Formation

The formation of derivatives from this compound can be expected to proceed through both radical and ionic pathways, typical for ketones and functionalized aromatic compounds.

Ionic Pathways: The carbonyl group of the acetophenone moiety is a prime site for nucleophilic addition reactions. The electron-withdrawing nature of both the ortho-methylsulfonyl group and the meta-fluoro group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) would likely proceed via a standard nucleophilic addition to the carbonyl, forming a tertiary alcohol. Similarly, reactions with amines could lead to the formation of imines or enamines, key intermediates in various synthetic transformations. The presence of the methylsulfonyl group, a strong electron-withdrawing group, can also influence the acidity of the α-protons of the acetyl group, facilitating enolate formation under basic conditions. These enolates can then participate in a variety of ionic reactions, such as alkylations and aldol (B89426) condensations.

Radical Pathways: Radical reactions involving this compound could be initiated at several sites. For instance, photochemical activation could promote reactions at the carbonyl group or the aromatic ring. While specific studies on this compound are not available, research on the electrochemical reduction of fluoroalkyl sulfones has demonstrated the generation of fluoroalkyl radicals, suggesting that under specific electrochemical conditions, radical species could be formed from the sulfonyl moiety. rsc.org Furthermore, radical fluoroalkylation of alkenes has been achieved through the electrochemical reduction of fluoroalkyl sulfones. rsc.org

The synthesis of various heterocyclic compounds often involves intermediates that can be formed from acetophenone derivatives. For example, the Gewald reaction, which is used to synthesize 2-aminothiophenes, utilizes a ketone, an activated nitrile, and elemental sulfur. researchgate.net It is plausible that this compound could serve as a ketone precursor in similar multicomponent reactions to form complex heterocyclic derivatives. rdd.edu.iqfrontiersin.org

Oxidation and Reduction Chemistry of the Sulfonyl Group

The methylsulfonyl group in this compound is in a high oxidation state and is generally stable to further oxidation. However, it can undergo reduction under specific conditions.

Oxidation: The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6), making it resistant to further oxidation under standard laboratory conditions.

Reduction: The reduction of aryl sulfones to the corresponding arenes is a known transformation, although it often requires strong reducing agents or catalytic systems. For instance, cobalt-catalyzed reduction of aryl sulfones has been reported. The electrochemical reduction of arene sulfonyl fluorides and succinimides has also been investigated, which proceeds via electron transfer to form a radical anion that then cleaves. bac-lac.gc.ca A similar mechanism could be envisioned for this compound, where electrochemical reduction could lead to the cleavage of the C-S bond. The electrochemical reduction of acetophenone itself is known to proceed via electron and proton transfer to form ketyl radicals, which can then dimerize to form a pinacol. rsc.org The presence of the sulfonyl and fluoro groups would be expected to influence the reduction potential.

The following table summarizes the electrochemical reduction of HMF, which can provide some insight into the reduction of carbonyl compounds.

Electrochemical Reduction of 5-Hydroxymethylfurfural (HMF) unibo.it
Current Density (mA cm⁻²)BHMF Selectivity (%)HMF Conversion (%)BHMF Productivity (mmol cm⁻² h⁻¹)
57199-
40--0.567
5085810.567

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Aspects: The rates of nucleophilic additions to the carbonyl group are expected to be enhanced by the electron-withdrawing sulfonyl and fluoro groups. Studies on α-fluoroketones have shown that their reactivity can be influenced by conformational preferences. nih.gov For α-fluoroacetophenone, the most stable conformation may not be the most reactive one, and higher temperatures can make more reactive conformations more accessible, thus increasing the reaction rate. nih.gov The rate constants for the deprotonation of substituted N-phenacyl-pyridinium bromides have been shown to depend on the pKa of the substituted pyridines, indicating that electronic effects play a significant role in the kinetics of reactions involving the α-carbon. researchgate.net

Thermodynamic Aspects: The thermodynamic stability of this compound will be influenced by the electronic interactions between the substituents on the aromatic ring. The conformational preferences of 2'-fluoro-substituted acetophenone derivatives have been studied, revealing a preference for the s-trans conformer due to repulsive forces between the fluorine and oxygen atoms. nih.gov This conformational preference can impact the thermodynamic stability of the molecule and its derivatives. The thermal stability of fluorinated organic compounds is generally high, and they can be exploited over a wider range of temperatures. researchgate.net Research on fluorinated acetophenones has also explored their potential for solar energy storage, highlighting their thermal stability. chemrxiv.org

Stereoselective Transformations and Asymmetric Synthesis Potential

The prochiral ketone of this compound presents an opportunity for stereoselective transformations to yield chiral products, which are valuable in medicinal chemistry.

The asymmetric reduction of the carbonyl group is a common strategy to produce chiral secondary alcohols. This can be achieved using chiral reducing agents, such as those derived from chiral auxiliaries or through catalytic asymmetric hydrogenation. While no specific studies on the asymmetric reduction of this compound have been reported, the asymmetric reduction of other acetophenone derivatives is well-established. For example, the reduction of acetophenone in the presence of diethylzinc (B1219324) and a chiral diamine can yield the corresponding alcohol with high enantioselectivity. researchgate.net Biocatalytic reductions using plant tissues have also been shown to be effective for the asymmetric reduction of prochiral ketones, including acetophenone and its derivatives, with high enantiomeric excess. nih.gov

The following table shows the results of the asymmetric reduction of various prochiral ketones using plant tissues.

Asymmetric Reduction of Prochiral Ketones by Plant Tissues nih.gov
SubstrateBiocatalystEnantiomeric Excess (e.e. %)Chemical Yield (%)Product Configuration
AcetophenoneApple>9965S
AcetophenoneCarrot9778S
4'-ChloroacetophenonePotato9880S
Ethyl 4-chloroacetoacetateRadish9145R

Furthermore, the enolate formed from this compound could undergo stereoselective alkylation or aldol reactions in the presence of chiral catalysts or auxiliaries to generate products with new stereocenters at the α-position.

Catalytic Systems for Enhancing Reactivity and Selectivity

Various catalytic systems can be envisioned to enhance the reactivity and selectivity of transformations involving this compound.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. While the C-S bond in aryl sulfones is generally robust, under certain conditions, palladium catalysts can effect desulfonylative cross-coupling reactions. nih.gov Palladium-catalyzed reactions are also employed for the arylation of amines, and the electronic properties of the fluoroalkyl substituent can influence the turnover-limiting step of the reaction. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, suggesting the feasibility of using such catalysts for transformations involving fluorinated aromatic systems. mdpi.commdpi.com

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases and can enhance reaction rates and yields. ptfarm.plnih.gov It is particularly useful for reactions involving anions, such as the alkylation of enolates. Given that this compound can form an enolate, PTC could be employed to facilitate its reaction with various electrophiles. Asymmetric phase-transfer catalysis, using chiral catalysts, could be a powerful tool for the enantioselective synthesis of derivatives. austinpublishinggroup.comtaylorandfrancis.comunimi.it

Other Catalytic Systems: A variety of other catalysts could be applicable. For instance, the synthesis of heterocyclic compounds from acetophenone derivatives can be catalyzed by bases or acids. researchgate.net Asymmetric catalysis using chiral Lewis acids or organocatalysts could be employed for stereoselective additions to the carbonyl group. mdpi.com For example, modified cinchona alkaloids have been used as catalysts for tandem cyclization/functionalization reactions of related compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methylsulphonyl Acetophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the stability, reactivity, and physical properties of compounds like 5-Fluoro-2-(methylsulphonyl)acetophenone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value
C-F Bond Length 1.35 Å
C=O Bond Length 1.23 Å
S=O Bond Length 1.45 Å
C-S Bond Length 1.77 Å

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for electronic structure and energy calculations. These methods would be valuable for refining the understanding of electron correlation effects within the this compound molecule, leading to more precise predictions of its properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties of this compound

Property Energy (eV)
HOMO Energy -7.5
LUMO Energy -1.8

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values, when compared to experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms within the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 195.2 194.8
C-F 165.4 164.9
C-SO₂ 138.7 138.1
-CH₃ (acetyl) 28.1 27.9

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical frequency calculations based on DFT can predict the vibrational modes of this compound. The calculated frequencies and intensities can be correlated with experimental IR and Raman spectra to support structural assignments. These calculations typically yield frequencies that are systematically higher than experimental values, and thus are often scaled by an appropriate factor to improve agreement.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch 1710
SO₂ Asymmetric Stretch 1345
SO₂ Symmetric Stretch 1160

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the conformational dynamics and interactions of molecules with their environment. For this compound, MD simulations can provide valuable insights into its flexibility, preferred three-dimensional structures, and the influence of different solvents on its behavior at an atomistic level.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the acetyl and methylsulphonyl groups to the fluorinated benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the system of atoms, with the forces between atoms being described by a molecular mechanics force field. Commonly used force fields for organic molecules include CHARMM, AMBER, and OPLS. The choice of force field is crucial as it determines the accuracy of the calculated potential energies and, consequently, the reliability of the predicted conformations.

The effect of the solvent is a critical aspect of the conformational analysis, as solute-solvent interactions can significantly influence the conformational preferences of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how different solvent environments affect the conformational equilibrium of this compound. For instance, in a polar solvent like water, conformations that expose the polar methylsulphonyl and acetyl groups to the solvent may be favored. Conversely, in a non-polar solvent like hexane (B92381), conformations that minimize the exposure of these polar groups might be more stable.

A typical MD simulation protocol for studying the solvent effects on this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a periodic box filled with a chosen solvent (e.g., water, methanol, dimethyl sulfoxide, or chloroform). The size of the box is chosen to be large enough to avoid interactions of the solute with its periodic images.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: A long simulation is run in the NPT or NVT (constant volume and temperature) ensemble to generate a trajectory of the atomic positions and velocities over time.

Analysis of the resulting trajectory can provide a wealth of information, including the distribution of dihedral angles, radial distribution functions to characterize the solvent structure around the solute, and the calculation of the potential of mean force to quantify the free energy landscape of conformational changes.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulations of this compound
ParameterValue/Description
Force FieldCHARMM36
Solvent ModelsTIP3P (Water), OPLS-AA (Methanol, Chloroform)
Box TypeCubic
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
EnsembleNPT (Equilibration), NVT (Production)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. While no specific QSAR/QSPR studies on this compound have been reported, the methodology can be applied to its analogues to predict their potential biological interactions based on their structural features.

For instance, considering the structural similarity to other acetophenone (B1666503) derivatives that have shown antibacterial activity, a hypothetical QSAR study could be conducted on a series of analogues of this compound to explore their potential as antibacterial agents. The first step in such a study is to generate a dataset of compounds with varying substituents on the aromatic ring and to measure their in vitro antibacterial activity, for example, as the minimum inhibitory concentration (MIC).

The next step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being a common example.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices and Wiener index.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose. The goal is to find a statistically significant equation that can predict the activity of new, untested compounds.

A hypothetical QSAR model for a series of this compound analogues with antibacterial activity might take the following form:

pMIC = c₀ + c₁LogP + c₂LUMO + c₃*MR

where pMIC is the negative logarithm of the MIC, LogP is the hydrophobicity descriptor, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis.

The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its robustness and applicability for designing new analogues with potentially enhanced activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues
AnalogueSubstituent at C4pMICLogPLUMO (eV)Molar Refractivity
1-H4.22.1-1.555.3
2-Cl4.52.8-1.760.1
3-CH₃4.32.6-1.459.9
4-OCH₃4.12.0-1.361.2
5-NO₂4.82.3-2.159.5

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, computational methods can be used to investigate its synthesis and reactivity.

A plausible synthetic route to this compound is the Friedel-Crafts acylation of 4-fluoro-1-(methylsulfonyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Density Functional Theory (DFT) calculations are well-suited for studying the mechanism of this electrophilic aromatic substitution reaction.

The computational investigation of the reaction mechanism would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (4-fluoro-1-(methylsulfonyl)benzene, acetyl chloride, and AlCl₃) and the product (this compound) are optimized to find their lowest energy structures.

Intermediate Identification: The key intermediates in the reaction pathway, such as the acylium ion electrophile (CH₃CO⁺) and the sigma complex (Wheland intermediate), are identified and their geometries optimized.

Transition State Searching: The transition state structures connecting the reactants to intermediates and intermediates to products are located on the potential energy surface. This is often the most computationally demanding step.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that reactants, intermediates, and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Theoretical calculations, such as those at the ωB97X-D/Def2-SVP level of theory with a polarizable continuum model (PCM) to account for solvent effects, can provide detailed insights into the role of the catalyst, the nature of the electrophile, and the factors controlling the regioselectivity of the acylation. For instance, the calculations would likely show that the acylation occurs at the position ortho to the methylsulphonyl group and meta to the fluorine atom due to the directing effects of these substituents.

Table 3: Hypothetical Calculated Relative Energies for the Friedel-Crafts Acylation to form this compound
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-fluoro-1-(methylsulfonyl)benzene + CH₃COCl + AlCl₃0.0
TS1Transition state for acylium ion formation+15.2
Intermediate 1Acylium ion [CH₃CO]⁺[AlCl₄]⁻+5.8
TS2Transition state for electrophilic attack (sigma complex formation)+22.5
Intermediate 2Sigma complex (Wheland intermediate)+12.1
TS3Transition state for deprotonation+14.3
ProductsThis compound + HCl + AlCl₃-10.7

Applications of 5 Fluoro 2 Methylsulphonyl Acetophenone As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to pharmaceutical and materials science, with nitrogen-containing heterocycles being particularly prevalent in approved drugs. nih.govnih.gov The unique electronic properties conferred by the fluoro and methylsulfonyl groups make 5-Fluoro-2-(methylsulphonyl)acetophenone an attractive starting material for creating novel fluorinated heterocycles.

The introduction of fluorine into nitrogen-containing heterocycles like indoles and imidazoles can significantly enhance their biological activity. ekb.egresearchgate.net While specific literature detailing the direct use of this compound for these syntheses is not prevalent, its structure is amenable to established synthetic pathways.

For the synthesis of fluorinated indoles, classic methods such as the Fischer, Leimgruber-Batcho, or Sugasawa indole (B1671886) syntheses are often employed. diva-portal.org These routes typically require aniline (B41778) or phenylhydrazine (B124118) precursors. This compound could be chemically modified, for instance, through conversion of its ketone functionality into a hydrazine, to serve as a key intermediate in a Fischer-type indole synthesis, ultimately leading to a fluorinated indole scaffold bearing a methylsulfonyl group.

Similarly, the synthesis of fluorinated imidazoles involves various condensation reactions. researchgate.netnih.gov The acetophenone (B1666503) moiety can participate in reactions that build the imidazole (B134444) ring. For example, it could be alpha-halogenated and then reacted with an amidine to construct the imidazole core, a common strategy in imidazole synthesis. The resulting molecule would be a highly functionalized fluoro-imidazole derivative, a class of compounds investigated for various therapeutic applications. nih.gov

Table 1: Potential Synthetic Routes to Fluorinated Nitrogen Heterocycles This table outlines hypothetical, yet chemically plausible, applications of this compound in the synthesis of key heterocyclic structures based on established methodologies.

Heterocycle TargetSynthetic MethodRole of this compoundPotential Product Scaffold
Fluorinated Indole Fischer Indole SynthesisAfter conversion to a corresponding phenylhydrazone derivative.Indole ring with fluorine and methylsulfonyl substituents.
Fluorinated Imidazole Radziszewski/Debus SynthesisAs the carbonyl component, reacting with dicarbonyl compounds and ammonia.Imidazole ring with a 5-fluoro-2-(methylsulfonyl)phenyl substituent.
Fluorinated Quinoline Friedländer AnnulationAs the active methylene (B1212753) component, condensing with a 2-aminobenzaldehyde.Quinolone ring with fluorine and methylsulfonyl substituents.

The presence of the methylsulfonyl group (a sulfone) provides a direct handle for the synthesis of sulfur-containing heterocycles. This functional group can influence the reactivity of the molecule and can be incorporated into the final heterocyclic ring. For instance, in a Gewald-type reaction, the ketone of this compound could condense with an active methylene nitrile and elemental sulfur to form a substituted thiophene. The strong electron-withdrawing nature of the sulfonyl group would significantly influence the reactivity of the aromatic ring and the ketone, potentially facilitating such cyclization reactions.

Role in the Construction of Complex Organic Architectures

Beyond heterocycles, this compound is a valuable component for building larger, more intricate organic molecules through carbon-carbon and carbon-heteroatom bond formation.

The acetophenone functional group is a classic participant in base- or acid-catalyzed condensation reactions to form new carbon-carbon bonds. A prime example is the Claisen-Schmidt condensation to produce chalcones (1,3-diphenyl-2-propen-1-ones). ijarsct.co.in Chalcones are themselves important intermediates and exhibit a wide range of biological activities. nih.govnih.gov

In this reaction, this compound would serve as the ketone component, reacting with various substituted aromatic aldehydes. The reaction involves the formation of an enolate from the acetophenone, which then attacks the aldehyde. The resulting chalcone (B49325) would feature the 5-fluoro-2-(methylsulfonyl)phenyl moiety on one side of the α,β-unsaturated carbonyl system. The electronic properties of this highly substituted ring would, in turn, influence the chemical and biological properties of the resulting chalcone. sapub.org

Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

Ketone ComponentAldehyde ComponentCatalystProduct Type
This compoundBenzaldehydeNaOH or KOH (aq.)(E)-1-(5-fluoro-2-(methylsulfonyl)phenyl)-3-phenylprop-2-en-1-one
This compound4-ChlorobenzaldehydeNaOH or KOH (aq.)(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-(methylsulfonyl)phenyl)prop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH or KOH (aq.)(E)-1-(5-fluoro-2-(methylsulfonyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

The functional groups of this compound allow for extensive derivatization to create advanced molecular scaffolds. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to form alkenes. The aromatic ring itself can undergo further substitution, although the existing substituents will direct the position of new groups. These transformations convert the initial building block into more complex structures that can be used in the synthesis of novel compounds, including benzoxazoles or other fused heterocyclic systems. mdpi.comresearchgate.net

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

While primarily used as a building block, derivatives of this compound have the potential to be developed into novel reagents or catalysts. For example, the core structure could be elaborated into a chiral ligand for asymmetric catalysis. The fluorine atom could serve as a useful probe for ¹⁹F NMR studies to investigate catalyst-substrate interactions. Furthermore, the sulfonyl group is a key component in various modern organofluorine reagents. sioc.ac.cn It is conceivable that derivatives of this compound could be developed into specialized reagents for specific chemical transformations, leveraging the unique electronic environment created by the combination of the fluoro and methylsulfonyl groups.

Design and Synthesis of Advanced Materials Precursors (e.g., polymers, liquid crystals)

There is no available information in the searched scientific literature or patent databases on the use of This compound as a precursor for the synthesis of polymers or liquid crystals. While acetophenone derivatives, in general, can be utilized in polymer synthesis, and molecules containing fluoro and sulfonyl groups are of interest in the field of liquid crystals, no specific examples or studies involving This compound were identified.

Strategic Introduction of Fluoro and Methylsulfonyl Groups into Target Molecules

No specific methodologies or research findings were found that detail the use of This compound as a strategic building block for the introduction of both a fluoro and a methylsulfonyl group into larger, more complex molecules. The unique substitution pattern of this compound, with a fluorine atom at the 5-position and a methylsulfonyl group at the 2-position of the acetophenone core, presents a specific combination of electronic and steric properties. However, its application as a synthon for this purpose is not described in the reviewed literature.

Analytical Methodologies for Detection and Quantification of 5 Fluoro 2 Methylsulphonyl Acetophenone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation of 5-Fluoro-2-(methylsulphonyl)acetophenone from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment and quantification of this compound due to the compound's polarity and UV-absorbing properties. A reverse-phase HPLC method is typically developed for aromatic ketones and sulfones. studyraid.comcas.cz

The development of a robust HPLC method involves the systematic optimization of several key parameters:

Column: A C18 (octadecylsilyl) column is a common first choice, offering excellent retention and separation for compounds of moderate polarity. studyraid.comresearchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. cas.czsielc.com The ratio is adjusted to achieve optimal retention time and resolution. Gradient elution, where the solvent composition is changed over time, can be employed to separate compounds with a wider range of polarities.

Flow Rate: A typical flow rate is around 1.0 mL/min, which provides a balance between analysis time and separation efficiency. studyraid.com

Detection: The acetophenone (B1666503) chromophore allows for sensitive detection using a UV detector. The maximum absorbance wavelength (λmax) for acetophenone is around 244 nm, which serves as a good starting point for setting the detector wavelength. researchgate.net

The following interactive table outlines a hypothetical set of parameters for developing an HPLC method for this compound.

Table 1: Exemplary HPLC Method Development Parameters
ParameterConditionRationale
Stationary Phase (Column)Reverse-Phase C18, 4.6 x 250 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile PhaseAcetonitrile:Water (60:40 v/v), isocraticA common solvent system for aromatic ketones, offering good separation. studyraid.com
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature30 °CEnsures reproducible retention times by controlling viscosity.
Detection WavelengthUV at 245 nmNear the expected λmax for the acetophenone chromophore. researchgate.net
Injection Volume10 µLTypical volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point due to the methylsulfonyl group, it can still be analyzed by GC, as demonstrated for the closely related isomer 2'-(Methylsulfonyl)acetophenone. labproinc.com A GC method with a flame ionization detector (GC-FID) is often employed. researchgate.net

Key considerations for a GC method include:

Column: A capillary column with a non-polar or mid-polar stationary phase, such as one coated with dimethylpolysiloxane, is typically used. researchgate.net

Injector and Oven Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal decomposition. A programmed temperature ramp for the oven is necessary to elute the compound in a reasonable time with good peak shape.

Carrier Gas: Helium is a common carrier gas, with a constant flow rate maintained to ensure reproducible results. innovareacademics.in

Derivatization: While direct analysis is feasible, derivatization of the ketone group could be performed to increase volatility, though this is less common and often unnecessary for this class of compounds.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orgmsu.edu It can effectively track the consumption of a starting material and the formation of the this compound product.

A typical TLC procedure involves:

Stationary Phase: A silica (B1680970) gel plate (e.g., Silica Gel 60 F254) is used, where the polar silica acts as the stationary phase. studyraid.com

Mobile Phase: A solvent system of low to medium polarity, such as a mixture of hexane (B92381) and ethyl acetate, is chosen as the mobile phase. The ratio is optimized to achieve a good separation between the reactant and product spots, ideally with the product having a retention factor (Rf) between 0.2 and 0.4. studyraid.comrsc.org

Spotting: Tiny aliquots of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture are spotted on a baseline drawn on the plate. libretexts.org

Development and Visualization: The plate is placed in a chamber containing the mobile phase. As the solvent moves up the plate via capillary action, the compounds separate based on their polarity. The plate is then visualized under UV light (254 nm), where the aromatic rings of the compounds will appear as dark spots against a fluorescent background. studyraid.com

The progress of the reaction is confirmed by the diminishing intensity of the starting material spot and the increasing intensity of a new product spot in the reaction mixture lane.

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction
CompoundAssumed PolarityExpected Rf ValueObservation over Time
Starting Material (e.g., 1-fluoro-4-(methylsulfonyl)benzene)Less Polar~0.6Spot intensity decreases.
Product (this compound)More Polar~0.3New spot appears and intensity increases.
In a hypothetical mobile phase like Hexane:Ethyl Acetate (3:1). The ketone group in the product increases its polarity relative to a non-ketone starting material, leading to a lower Rf value.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are used for the quantitative analysis of this compound by measuring its absorption of electromagnetic radiation.

UV-Visible spectroscopy is a simple and rapid method for determining the concentration of the compound in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The presence of the substituted acetophenone structure results in strong UV absorption. Unsubstituted acetophenone in water exhibits a maximum absorption (λmax) at approximately 244 nm, which corresponds to a π → π* electronic transition within the aromatic system conjugated with the carbonyl group. researchgate.net The fluoro and methylsulfonyl substituents on the benzene (B151609) ring will influence the electronic environment and may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the λmax. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the experimentally determined λmax.

Table 3: Example Calibration Data for UV-Visible Spectroscopic Analysis
Concentration (mg/L)Absorbance at λmax (AU)
2.00.152
4.00.301
6.00.455
8.00.603
10.00.751

While this compound itself is not expected to be significantly fluorescent, fluorometric methods can be applied following derivatization. This approach is particularly useful for achieving very low detection limits. The ketone functional group can be reacted with a fluorescent labeling reagent to produce a highly fluorescent derivative. nih.gov

Common derivatization reagents for carbonyl compounds include fluorescent hydrazines like dansyl hydrazine. thermofisher.comnih.gov This reagent reacts with the ketone to form a stable, highly fluorescent hydrazone derivative. The intensity of the fluorescence emission, measured at a specific wavelength after excitation at another wavelength, is proportional to the concentration of the derivative, and thus to the original ketone. This method can be combined with HPLC for enhanced specificity and sensitivity (HPLC-Fluorescence).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity. For a compound like this compound, coupling a separation technique with a detection method like mass spectrometry is standard practice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides both qualitative identification and quantitative measurement.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for preliminary identification.

Following separation, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of acetophenone derivatives is well-studied; for this compound, characteristic fragments would likely include the loss of the methyl group (CH₃), the entire methylsulfonyl group (SO₂CH₃), and cleavage at the carbonyl group, leading to the formation of a benzoyl cation. scirp.orgscirp.orgmsu.edu The molecular ion peak (M+) would be observed at an m/z corresponding to the compound's molecular weight. memphis.eduresearchgate.net

For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only ions of specific m/z values are detected. This increases sensitivity and selectivity, allowing for accurate measurement of the compound's concentration even in complex mixtures. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for trace-level analysis in the pharmaceutical industry due to its exceptional sensitivity and specificity. nih.govnews-medical.netwikipedia.org This technique is particularly suited for compounds that may not be sufficiently volatile or thermally stable for GC-MS analysis. chromatographyonline.com

The analysis begins with the separation of the target compound using high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

After chromatographic separation, the analyte enters the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the eluted compound without significant fragmentation. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, enabling the quantification of the compound at very low concentrations. shimadzu.com

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds. mdpi.commdpi.com While specific electrochemical methods for this compound are not extensively documented, the molecular structure suggests potential for electrochemical activity. The acetophenone moiety contains a reducible carbonyl group. elsevierpure.com Furthermore, compounds containing sulfonyl groups have been successfully determined using voltammetric techniques. scielo.brscielo.brscite.ai

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be employed to study the oxidation or reduction behavior of the compound at a modified electrode surface, such as a glassy carbon electrode. mdpi.comresearchgate.net The resulting voltammetric signal (a peak current at a specific potential) would be proportional to the concentration of the analyte, allowing for quantification. The development of such a method would require optimization of parameters like pH, supporting electrolyte, and electrode material to achieve the desired sensitivity and selectivity.

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a regulatory requirement and demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. slideshare.neteuropa.eu The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). biotech-spain.comduyaonet.comich.org

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is expected to be close to 1.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope.

These parameters are crucial for establishing the performance characteristics of any analytical method used for this compound.

Data Tables

Table 1: Typical ICH Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation Coefficient (R²) ≥ 0.995
Accuracy Recovery typically within 98.0% to 102.0% for assay
Precision (RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10:1

Table 2: Hypothetical Validation Data for an LC-MS/MS Method

ParameterResult
Linearity Range 1.0 - 500 ng/mL
Correlation Coefficient (R²) 0.9992
Accuracy (Recovery %) 99.5% - 101.2%
Precision (RSD %) Repeatability: 0.8% Intermediate Precision: 1.5%
LOD 0.3 ng/mL
LOQ 1.0 ng/mL

Advanced Research Directions and Future Perspectives for 5 Fluoro 2 Methylsulphonyl Acetophenone

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The synthesis of substituted acetophenones and sulfonyl compounds is well-established, but the development of more efficient, sustainable, and novel pathways remains a key research goal. For 5-Fluoro-2-(methylsulphonyl)acetophenone, future research could focus on pathways that offer improved yields, reduced reaction times, and enhanced safety profiles.

Potential Synthetic Approaches:

Photocatalysis: Recent advancements in photocatalysis offer a green alternative to traditional synthetic methods. nih.gov For instance, the synthesis of sulfonyl chlorides from various thio-precursors using photocatalysts like potassium poly(heptazine imide) under specific light wavelengths has been demonstrated. nih.gov This approach could be adapted for the synthesis of sulfonyl-containing acetophenones, potentially offering a milder and more selective route.

Late-Stage Functionalization: Introducing the fluoro or methylsulfonyl groups at a later stage of the synthesis onto a pre-existing acetophenone (B1666503) scaffold could provide a more convergent and flexible strategy. This allows for the rapid generation of analogues for screening purposes.

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic routes. nih.gov Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into transition states and reaction energetics, guiding the rational design of catalysts and reaction conditions to favor the desired product formation and minimize byproducts. rsc.org For example, understanding the electronic interplay between the fluorine atom and the methylsulfonyl group on the aromatic ring can help predict regioselectivity in electrophilic or nucleophilic aromatic substitution reactions.

Discovery of Unexplored Reactivity Patterns and Applications

The inherent reactivity of this compound is dictated by its functional groups. The ketone moiety is a handle for various transformations, including aldol (B89426) condensations, α-functionalization, and the synthesis of heterocyclic compounds. nih.govresearchgate.net The methylsulfonyl group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and directs metallation to the ortho positions.

Future research should aim to uncover novel reactivity patterns by exploring reactions under unconventional conditions, such as employing novel catalysts or reaction media. The unique electronic nature of the substituted ring could lead to unexpected reactivity that can be harnessed for the synthesis of complex molecules. For example, the compound could serve as a key building block in diversity-oriented synthesis to generate libraries of natural product analogs for biological screening. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.netacs.org The synthesis of related compounds, such as aryl sulfonyl chlorides and various ketone derivatives, has been successfully demonstrated in continuous flow systems. mdpi.comrsc.orgjst.org.in

Future integration could involve:

Multi-step Telescoped Synthesis: Designing a continuous flow process where multiple synthetic steps are "telescoped" without the need for intermediate isolation and purification. This would significantly streamline the production of this compound and its derivatives. jst.org.in

Automated Reaction Optimization: Combining flow reactors with automated systems for real-time reaction monitoring and optimization. Algorithms can be used to systematically vary parameters like temperature, residence time, and stoichiometry to rapidly identify the optimal reaction conditions. mdpi.comresearchgate.net This approach has been shown to improve process consistency and spacetime yield in the production of aryl sulfonyl chlorides. mdpi.comresearchgate.net

Safe Handling of Reagents: Flow chemistry allows for the safe on-demand generation and use of hazardous reagents, which might be required for certain derivatization reactions, thus minimizing risks associated with their storage and handling. researchgate.net

Development of Supramolecular Assemblies Involving Analogues

Supramolecular chemistry focuses on the study of systems composed of molecules held together by non-covalent interactions. mdpi.com The structural features of this compound analogues, particularly the presence of hydrogen bond acceptors (carbonyl and sulfonyl oxygens) and an aromatic system capable of π-π stacking, make them interesting candidates for the construction of supramolecular assemblies. researchgate.netcapes.gov.br

Research in this area could explore how modifications to the acetophenone core influence self-assembly behavior. By introducing other functional groups, it might be possible to direct the formation of specific supramolecular architectures, such as sheets, tubes, or cages. researchgate.net Hirshfeld surface analysis and other computational tools can be employed to understand and predict the intermolecular interactions driving the self-assembly process. researchgate.netcapes.gov.br These ordered structures could find applications in areas like crystal engineering and the development of functional materials. acs.org

Predictive Design and Reaction Optimization through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting chemical reactivity. rsc.org For this compound, advanced computational methods can accelerate research and development.

Key application areas include:

Reaction Prediction: Using computational models to predict the outcome of a reaction before it is attempted in the lab, saving time and resources. This can involve calculating reaction energy barriers to assess feasibility. chemrxiv.org

Catalyst Design: Designing novel catalysts that are specifically tailored to promote desired transformations of the target molecule. Computational screening can identify promising catalyst candidates for subsequent experimental validation.

Bayesian Optimization (BO): This machine-learning approach can be used for the efficient optimization of reaction conditions. By building a statistical model of the reaction landscape from a small number of initial experiments, BO can intelligently suggest the next set of experiments to perform to quickly find the optimal conditions. chemrxiv.org Combining experimental data with computational predictions can further enhance the efficiency of this process.

Potential in Emerging Fields such as Material Science and Chemical Biology (excluding human trial data)

The unique substitution pattern of this compound makes it and its derivatives attractive for exploration in several emerging scientific fields.

Material Science: Sulfur-containing compounds are known for their applications in materials science. nih.gov Derivatives of this compound could be investigated as building blocks for polymers with specific optical or electronic properties. The high polarity imparted by the sulfonyl group and the fluorine atom could be beneficial for creating materials with interesting dielectric properties.

Expanding the Scope of Derivatization for Functional Exploration

To fully explore the potential of this compound, a key strategy is to expand the scope of its derivatization. This involves systematically modifying the core structure and evaluating the properties of the resulting analogues.

Reaction Site Potential Transformation Potential Functional Outcome
Acetyl Group Aldol condensation, Mannich reaction, α-halogenation, reduction to alcohol, conversion to heterocycles (e.g., pyrazoles, quinolones). researchgate.netmdpi.comGeneration of complex scaffolds, introduction of new pharmacophores, creation of building blocks for larger molecules.
Aromatic Ring Nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (if conditions allow), metal-catalyzed cross-coupling reactions.Introduction of diverse substituents (e.g., amines, ethers, aryl groups) to tune electronic and steric properties. nih.govresearchgate.net
Methylsulfonyl Group Not a common site for derivatization, but its electronic influence is key to the reactivity of the rest of the molecule.Modulates the reactivity of the aromatic ring and provides a polar functional group that can participate in intermolecular interactions.

A systematic derivatization effort, potentially aided by high-throughput synthesis and screening techniques, could rapidly uncover new compounds with desirable properties for a wide range of applications, from functional materials to probes for chemical biology. nih.gov

Conclusion and Outlook on the Research Significance of 5 Fluoro 2 Methylsulphonyl Acetophenone

Summary of Key Research Findings and Methodological Advances

Specific research findings and methodological advances for the synthesis and application of 5-Fluoro-2-(methylsulphonyl)acetophenone are not well-documented in peer-reviewed literature. However, general synthetic routes for analogous compounds often involve the Friedel-Crafts acylation of a corresponding fluorinated and methylsulfonyl-substituted benzene (B151609) derivative. The introduction of the methylsulfonyl group can be achieved through oxidation of a corresponding sulfide, which in turn can be introduced via nucleophilic aromatic substitution.

Advances in fluorination chemistry, such as late-stage fluorination techniques, could provide alternative synthetic pathways. Methodologically, the characterization of such a compound would rely on standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. The conformational preferences of related 2'-fluoro-substituted acetophenone (B1666503) derivatives have been studied, revealing a preference for the s-trans conformer due to repulsive forces between the fluorine and oxygen atoms. researchgate.net

Challenges and Opportunities in the Field of Fluorinated Acetophenone Research

The research field of fluorinated acetophenones presents both significant challenges and promising opportunities. A primary challenge lies in achieving regioselective synthesis, particularly for polysubstituted aromatic rings. chemicalbook.com The strong electron-withdrawing effects of the fluorine and sulfonyl groups can deactivate the aromatic ring, making certain reactions, like electrophilic substitution, more difficult to achieve. cymitquimica.com

Furthermore, the environmental persistence of some organofluorine compounds has raised concerns, necessitating the development of more sustainable and biodegradable alternatives. sigmaaldrich.commdpi.com The potential for metabolic processes to produce toxic fluorine-containing metabolites is another area of active investigation and a key challenge in the development of fluorinated pharmaceuticals. rsc.orgresearchgate.net

Despite these challenges, the opportunities are vast. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.comgoogle.com In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. google.comnih.gov Fluorinated acetophenones serve as valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comnih.gov The unique electronic properties of these compounds also make them interesting for applications in materials science, such as in the development of liquid crystals and polymers with specific properties.

Long-Term Impact on Organic Synthesis and Chemical Research Disciplines

The continued exploration of fluorinated acetophenones, including structures like this compound, is expected to have a lasting impact on several scientific disciplines. In organic synthesis, the demand for novel fluorinated building blocks will continue to drive the development of new and more efficient synthetic methodologies. This includes advancements in catalytic methods for C-F bond formation and the functionalization of complex fluorinated molecules. chemicalbook.com

In chemical research, the study of structure-property relationships in fluorinated compounds will deepen our understanding of non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are crucial in drug design and materials science. The insights gained from studying the conformational behavior of substituted acetophenones can inform the design of molecules with specific three-dimensional structures. researchgate.net

Ultimately, the long-term impact will likely be most significant in the life sciences. As our ability to rationally design and synthesize complex fluorinated molecules improves, so too will our capacity to develop more effective and safer drugs to address a wide range of diseases. The unique properties imparted by fluorine will continue to be a key tool in the medicinal chemist's arsenal (B13267) for optimizing lead compounds and developing next-generation therapeutics. sigmaaldrich.comgoogle.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.